molecular formula C13H14N2O4S B4554008 N-(2-furylmethyl)-3-[(methylsulfonyl)amino]benzamide

N-(2-furylmethyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No.: B4554008
M. Wt: 294.33 g/mol
InChI Key: XTGIVXPQKUUOKS-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-3-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C13H14N2O4S and its molecular weight is 294.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.06742811 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiarrhythmic Activity

Research has highlighted the class III antiarrhythmic activity of compounds structurally related to N-(2-furylmethyl)-3-[(methylsulfonyl)amino]benzamide. The synthesis of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides demonstrated potent class III antiarrhythmic activity without affecting conduction in both in vitro and in vivo studies. These compounds, particularly those with a 2-aminobenzimidazole group, exhibited significant prolongation of action potential duration, indicating their potential as class III antiarrhythmic agents (Ellingboe et al., 1992).

Antimicrobial Activities

N-substituted benzamide derivatives have shown promise in antimicrobial applications. For example, the synthesis and evaluation of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines revealed certain derivatives with high antimycobacterial activity against Mycobacterium tuberculosis. These findings highlight the potential of such compounds as antituberculosis drugs, particularly those derivatives with electron-donating substituents and a chlorine atom at the purine 2-position, enhancing antimycobacterial activity (Bakkestuen et al., 2005).

Polymer Science Applications

In the field of polymer science, substituted benzamides have been explored for their utility in modifying polymer properties. For instance, the synthesis of poly sulphonyl amino benzamide (PSAB) and its derivatives demonstrated their effectiveness in water purification, especially in seawater desalination. These polymers were characterized by their ability to reject a significant percentage of salt, indicating their potential in the development of advanced desalination membranes (Padaki et al., 2012).

Chemoreceptors and Fluorescent Reporters

The development of novel furyl-benzoxazol-5-yl-L-alanines showcased the application of benzamide derivatives as chemosensors. These compounds, acting as fluorescent reporters for transition metals, demonstrated sensitivity to various cations such as Co2+, Cu2+, Zn2+, and Ni2+. This research opens avenues for using these derivatives in environmental, medicinal, and analytical chemistry for the detection of metal ions through fluorescence changes (Ferreira et al., 2018).

Future Directions

Sigma-Aldrich provides “N-(2-furylmethyl)-3-[(methylsulfonyl)amino]benzamide” to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may have potential applications in various research fields.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-20(17,18)15-11-5-2-4-10(8-11)13(16)14-9-12-6-3-7-19-12/h2-8,15H,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGIVXPQKUUOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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